WAY-207024 dihydrochloride

GnRH antagonist species selectivity rat model compatibility

WAY-207024 dihydrochloride is a non-peptide GnRH antagonist optimized for cross-species pharmacology. Unlike elagolix or relugolix (inactive in rodents), it retains rat receptor affinity (IC50 71 nM). With 74% oral bioavailability in rats, it enables reproducible HPG axis studies. Ideal for benchmarking oral GnRH antagonists in preclinical endometriosis, uterine fibroid, or prostate cancer models.

Molecular Formula C30H34Cl2N6
Molecular Weight 549.5 g/mol
Cat. No. B611798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-207024 dihydrochloride
SynonymsWAY-207024 ;  WAY 207024 ;  WAY207024;  WAY 207024 dihydrochloride;  WAY 207024 diHCl.
Molecular FormulaC30H34Cl2N6
Molecular Weight549.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=C3N4CCN(CC4)CC5=CC6=NC=CN=C6C=C5.Cl.Cl
InChIInChI=1S/C30H32N6.2ClH/c1-30(2,3)23-10-8-22(9-11-23)29-33-25-5-4-6-27(28(25)34-29)36-17-15-35(16-18-36)20-21-7-12-24-26(19-21)32-14-13-31-24;;/h4-14,19H,15-18,20H2,1-3H3,(H,33,34);2*1H
InChIKeyREQCNTGYEABOIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

WAY-207024 Dihydrochloride: Baseline Characterization of a Non-Peptide Oral GnRH Antagonist for Preclinical Hormone Axis Research


WAY-207024 dihydrochloride is a small-molecule, non-peptide antagonist of the gonadotropin releasing hormone receptor (GnRH-R) [1]. The compound originated from a Wyeth Research medicinal chemistry program aimed at improving the pharmaceutical properties of an earlier 2-phenyl-4-piperazinylbenzimidazole-based GnRH antagonist scaffold [2]. Structural optimization of the quinoxaline-2,3-dione pharmacophore yielded WAY-207024, which exhibits potent binding affinity for the human GnRH receptor (IC50 = 12 nM) while maintaining moderate affinity for the rat ortholog (IC50 = 71 nM) [1] . The compound demonstrates oral activity in rodent models and has been characterized for both in vitro receptor antagonism and in vivo pharmacodynamic effects on the hypothalamic-pituitary-gonadal (HPG) axis [2].

Why GnRH Antagonists Are Not Interchangeable: The Procurement Case for WAY-207024 Dihydrochloride


Generic substitution among GnRH receptor antagonists is scientifically unjustified due to substantial divergence in three critical procurement-relevant parameters: species selectivity profiles, oral pharmacokinetic properties, and off-target receptor engagement patterns [1]. Within the non-peptide GnRH antagonist class, compounds exhibit widely varying affinity for rodent versus primate receptors; for example, relugolix displays a ~30,000-fold reduction in binding affinity for rat GnRH-R (IC50 = 9,800 nM) compared to the human receptor, rendering it unsuitable for rodent preclinical models [2]. In contrast, WAY-207024 dihydrochloride retains meaningful rat receptor affinity (IC50 = 71 nM), enabling cross-species pharmacology studies in standard laboratory rodents [1]. Furthermore, oral bioavailability in this class ranges from sub-10% to over 70% depending on structural features governing solubility and metabolic stability [3]. These divergent properties mean that substituting one GnRH antagonist for another without verifying the specific assay context, species model, and pharmacokinetic requirements will introduce uncontrolled variables that compromise experimental reproducibility and data interpretability.

Quantitative Differentiation Evidence for WAY-207024 Dihydrochloride: Comparator-Based Analysis


WAY-207024 Retains Functional Rat GnRH Receptor Affinity Unlike Clinical-Stage Antagonists Elagolix and Relugolix

WAY-207024 dihydrochloride demonstrates a human:rat GnRH receptor IC50 ratio of approximately 1:6 (12 nM human vs. 71 nM rat), representing substantially preserved cross-species activity relative to clinically advanced GnRH antagonists [1]. By comparison, elagolix exhibits a Ki of 0.9 nM at human GnRH-R versus 4.4 µM at rat GnRH-R, corresponding to a >4,800-fold selectivity gap that precludes meaningful pharmacological assessment in standard rodent models [2]. Relugolix shows even greater species divergence, with an IC50 of 0.33 nM at human GnRH-R compared to 9,800 nM at the rat ortholog—a selectivity ratio exceeding 29,000-fold [3]. WAY-207024 therefore occupies a distinct procurement niche as one of the few non-peptide GnRH antagonists with sufficient rat receptor engagement to enable preclinical HPG axis studies in the most widely used laboratory species.

GnRH antagonist species selectivity rat model compatibility preclinical pharmacology

High Oral Bioavailability of WAY-207024 in Rat Model: 74% F Following Oral Gavage

In castrated male rats, WAY-207024 dihydrochloride achieved 74% oral bioavailability following a single oral gavage dose, with the compound demonstrating both favorable absorption and systemic exposure sufficient to drive pharmacodynamic effects [1] . This bioavailability value compares favorably to other GnRH antagonists evaluated preclinically: the structurally related uracil-based antagonist AG-045572 exhibited only 8% oral bioavailability in intact male rats (24% in castrated rats), while the zwitterionic antagonist series including compound 8a showed variable but generally lower oral exposure [2] [3]. The high oral bioavailability of WAY-207024 reduces the required dose for achieving target plasma concentrations and minimizes compound waste in chronic dosing regimens.

oral bioavailability pharmacokinetics in vivo pharmacology GnRH antagonist

WAY-207024 Suppresses Plasma LH in Rats with IC50 of 350 nM and Sustains Suppression Up to 24 Hours

WAY-207024 dihydrochloride inhibits GnRH-stimulated luteinizing hormone (LH) release from rat pituitary cells with an IC50 of 350 nM [1] . Following a single oral dose of 30 mg/kg in castrated rats, WAY-207024 reduced serum LH levels beginning at 1 hour post-dosing, with LH levels returning to vehicle-treated control group levels after 24 hours [1] [2]. The 24-hour duration of LH suppression is a quantifiable pharmacodynamic benchmark that informs dosing interval planning for chronic in vivo studies.

LH suppression pharmacodynamics HPG axis in vivo efficacy

Broad Off-Target Selectivity Profiling of WAY-207024 at 2 µM Identifies Limited Secondary Pharmacology Liabilities

WAY-207024 was evaluated in a broad in vitro selectivity panel comprising 65 receptors and enzymes at a screening concentration of 2 µM [1]. The panel included the hERG potassium channel, a critical cardiac safety liability marker, as well as GPCRs, ion channels, and neurotransmitter transporters. The compound exhibited some activity at the histamine H2 receptor, nonselective opioid receptors, and neurokinin NK2 receptor, but otherwise demonstrated a relatively clean selectivity profile at the tested concentration [1] [2]. This selectivity dataset provides procurement-relevant guidance for researchers designing experiments where collateral modulation of these specific pathways could confound interpretation of GnRH antagonist pharmacology.

selectivity profiling off-target activity safety pharmacology hERG

Structural Optimization from Quinoxaline-2,3-dione Template to Quinoxaline Core Enabled Oral Activity and Improved Solubility

WAY-207024 was derived from a lead optimization campaign that systematically modified a potent but highly insoluble GnRH antagonist containing a quinoxaline-2,3-dione pharmacophore [1]. The predecessor compound exhibited potent GnRH antagonism but was rendered impractical for in vivo studies due to extremely low aqueous solubility that precluded oral absorption and formulation [1] . Structural modifications to the quinoxaline-2,3-dione portion—specifically removal of the dione moiety to yield the quinoxaline core present in WAY-207024—maintained GnRH antagonist activity (human IC50 = 12 nM vs. predecessor potency range) while substantially improving in vitro pharmaceutical properties including solubility and membrane permeability [1]. This optimization history explains why WAY-207024, unlike earlier analogs in the same chemical series, achieves the oral bioavailability and in vivo activity documented above.

medicinal chemistry structure-activity relationship solubility optimization lead optimization

BindingDB Functional Antagonist IC50 of 28 nM at Human Recombinant GnRH Receptor

In a functional assay measuring inhibition of D-Trp6-GnRH-induced inositol phosphate (IP) accumulation at human recombinant GnRH receptors, WAY-207024 exhibited an IC50 of 28 nM [1] [2]. This functional antagonism value is within approximately 2.3-fold of the radioligand binding IC50 (12 nM) reported in the primary discovery publication, confirming that receptor binding translates to effective blockade of downstream Gq-mediated signaling [1] [3]. The 28 nM functional IC50 represents a quantifiable benchmark that can be used to estimate effective concentrations for cellular pathway inhibition experiments.

functional antagonism IP accumulation recombinant receptor binding affinity

Validated Application Scenarios for WAY-207024 Dihydrochloride Based on Quantitative Evidence


Rat Model Pharmacology Studies Requiring Oral GnRH Antagonism with Confirmed Target Engagement

WAY-207024 dihydrochloride is optimally suited for preclinical HPG axis studies in rats where oral dosing is required and target receptor engagement must be verified. The compound's rat GnRH receptor IC50 of 71 nM [1] contrasts sharply with clinical-stage antagonists elagolix (rat Ki = 4.4 µM) and relugolix (rat IC50 = 9,800 nM), which are functionally inactive at rodent receptors [2] [3]. Researchers can dose WAY-207024 orally at 30 mg/kg to achieve measurable plasma LH suppression from 1 to 24 hours post-administration [1]. For in vitro rat pituitary cell assays, the LH release IC50 of 350 nM provides a validated concentration benchmark [1].

Proof-of-Concept Studies for Oral GnRH Antagonist Development Leveraging High Rat Bioavailability

Drug discovery programs targeting oral GnRH antagonists for indications such as endometriosis, uterine fibroids, or prostate cancer can utilize WAY-207024 as a tool compound for benchmarking pharmacokinetic and pharmacodynamic properties. The compound's 74% oral bioavailability in rats [1] establishes an upper reference point for the chemical series and enables head-to-head comparison with novel analogs under development. The documented structural optimization from the poorly soluble quinoxaline-2,3-dione predecessor to the orally active quinoxaline core of WAY-207024 [1] provides a medicinal chemistry precedent for solubility-enabling scaffold modifications that may be applied to related chemotypes.

Cross-Species Pharmacology Experiments Requiring Parallel Human and Rodent GnRH Antagonist Activity

WAY-207024 dihydrochloride is one of the few non-peptide GnRH antagonists that retains sufficient affinity for both human (IC50 = 12 nM) and rat (IC50 = 71 nM) receptors to enable parallel in vitro cross-species pharmacology studies [1]. This property is particularly valuable for translational research programs that require validation of target mechanism across species before advancing to higher-order models. By contrast, elagolix and relugolix exhibit >4,800-fold and >29,000-fold selectivity for human over rat receptors respectively, rendering them unsuitable for rodent target engagement studies [2] [3]. Researchers should note that WAY-207024's selectivity panel at 2 µM indicates some activity at histamine H2, nonselective opioid, and neurokinin NK2 receptors [4], which should be controlled for in experiments where these pathways may contribute to observed phenotypes.

Cell-Based GnRH Receptor Signaling Assays Using IP Accumulation or LH Release as Functional Readouts

For in vitro functional assays measuring GnRH receptor antagonism via downstream signaling outputs, WAY-207024 dihydrochloride provides validated concentration benchmarks. At human recombinant GnRH receptors, the functional IC50 for inhibition of agonist-induced IP accumulation is 28 nM [5]. In rat pituitary cell preparations, the IC50 for inhibition of GnRH-stimulated LH release is 350 nM [1] (or 320 nM per BindingDB alternative measurement [6]). These values enable researchers to select appropriate antagonist concentration ranges for dose-response experiments without requiring extensive pilot studies. The approximately 2.3-fold difference between binding IC50 (12 nM) and functional IP accumulation IC50 (28 nM) at the human receptor [5] reflects typical assay-to-assay variation and confirms that receptor occupancy translates effectively to pathway inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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